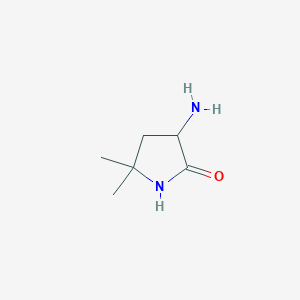

3-Amino-5,5-dimethylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-amino-5,5-dimethylpyrrolidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-6(2)3-4(7)5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9) |

InChI Key |

ZKJJTORZUUTCBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)N1)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 3 Amino 5,5 Dimethylpyrrolidin 2 One

De Novo Synthetic Routes to 3-Amino-5,5-dimethylpyrrolidin-2-one

De novo synthesis, the construction of a target molecule from simple, acyclic precursors, offers a high degree of flexibility in molecular design. For this compound, this approach involves the strategic formation of the pyrrolidinone ring and the concurrent or subsequent introduction of the amino functionality.

Strategies for Pyrrolidinone Ring Construction

The formation of the γ-lactam ring is the cornerstone of any de novo synthesis of this compound. Several established methods for γ-lactam synthesis can be adapted for this purpose. These include the intramolecular cyclization of γ-amino acids or their derivatives, which is one of the most direct routes. wikipedia.org Other notable methods include multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. For instance, the reaction of amines, aldehydes, and acetylene (B1199291) or pyruvate (B1213749) derivatives can yield highly substituted 3-amino-3-pyrrolin-2-ones, which can then be hydrogenated to the saturated lactam. nih.govbeilstein-journals.org

Another powerful strategy is the [3+2] cycloaddition reaction. This can involve the reaction of azomethine ylides with suitable dipolarophiles, a method that has been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.orgacs.org The choice of starting materials and catalysts is crucial in directing the outcome of these reactions to favor the desired 5,5-dimethylpyrrolidin-2-one (B1365610) scaffold.

Introduction of the 3-Amino Group

A critical step in the synthesis of the target molecule is the introduction of the amino group at the C3 position. Several classical and modern organic reactions can be employed for this transformation.

One common approach involves the conversion of a carboxylic acid or its derivative at the C3 position. The Curtius rearrangement of an acyl azide, derived from a carboxylic acid, provides a versatile route to an isocyanate, which can then be hydrolyzed or trapped with a suitable nucleophile to yield the primary amine. wikipedia.orgnih.govnih.govorganic-chemistry.org This method is known for its mild conditions and retention of stereochemistry. nih.gov

Similarly, the Hofmann rearrangement of a primary amide offers another pathway to a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reaction typically proceeds via an isocyanate intermediate formed by treating the amide with bromine and a strong base. masterorganicchemistry.com Modern variations of this reaction utilize milder reagents, enhancing its applicability. eurekaselect.comresearchgate.net

A more direct approach involves the reductive amination of a 3-keto-pyrrolidinone precursor. The ketone can be converted to an oxime or an imine, which is then reduced to the corresponding amine. chemrxiv.org This method allows for the direct installation of the amino group at the desired position.

Stereoselective Approaches to this compound Enantiomers

The C3 position of this compound is a stereocenter, making the development of stereoselective synthetic routes crucial for accessing its individual enantiomers. This can be achieved through several strategies.

One approach is to start from a chiral precursor. For example, the use of enantiomerically pure amino acids like (S)-aspartic acid can provide a chiral backbone for the synthesis of (S)-3-amino-2-pyrrolidinone derivatives. acs.org The stereocenter from the starting material is carried through the synthetic sequence to yield the desired enantiomer.

Asymmetric catalysis is another powerful tool. The use of chiral catalysts in reactions such as hydrogenation, amination, or cycloadditions can induce a preference for the formation of one enantiomer over the other. For instance, diastereoselective C-H amination reactions catalyzed by iron complexes have been shown to produce 2,5-disubstituted pyrrolidines with good diastereoselectivity. nih.gov Similarly, stereoselective [3+2] cycloaddition reactions using chiral auxiliaries or catalysts can provide access to enantiomerically enriched pyrrolidine (B122466) derivatives. acs.org

Synthesis of 5,5-Dimethylpyrrolidin-2-one Precursors and Their Derivatization

An alternative to de novo synthesis is the derivatization of a pre-formed 5,5-dimethylpyrrolidin-2-one ring system. This approach relies on the availability of suitable precursors that can be efficiently converted to the target molecule.

A key precursor is 4,4-disubstituted-3-oxopyrrolidone . A scalable synthesis of these compounds has been reported, starting from an aldol (B89426) condensation of ethyl glyoxylate (B1226380) with a suitable ketone, followed by cyclization. chemrxiv.org This 3-oxopyrrolidone can then be converted to this compound through reductive amination. The keto-group is first condensed with hydroxylamine (B1172632) to form an oxime, which is then reduced, for example, using Raney Nickel, to yield the desired 3-amino product. chemrxiv.org

Another potential precursor is 5,5-dimethylpyrrolidin-2-one-3-carboxylic acid . This compound could be synthesized and then subjected to a Curtius or Hofmann-type rearrangement to introduce the amino group at the C3 position.

Enantiodivergent Synthesis of Aminopyrrolidinone Analogues

Enantiodivergent synthesis is an elegant strategy that allows for the preparation of both enantiomers of a chiral molecule from a single chiral starting material. While specific examples for this compound are not extensively reported, the principles can be applied from the synthesis of related aminopyrrolidinone analogues.

This approach often involves a key diastereoselective step that produces a mixture of diastereomers. These diastereomers can then be separated and converted to the respective enantiomers of the target molecule. For example, a diastereoselective reaction on a chiral substrate can lead to two separable diastereomeric intermediates, which, upon removal of the chiral auxiliary, yield the two enantiomers of the product.

Green Chemistry and Sustainable Synthetic Pathways to this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle. Multicomponent reactions are particularly advantageous in this regard as they can construct complex molecules in a single step with high atom economy. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is crucial. The use of water, ethanol, or solvent-free conditions, where possible, can significantly reduce the environmental impact of a synthesis. wikipedia.org For example, one-pot reductive amination of carboxylic acids using molecular hydrogen and ammonia (B1221849) in a green solvent like cyclopentyl methyl ether has been reported. rsc.org

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Catalysts can be used in small amounts and are often recyclable, reducing waste generation. Both metal-based and organocatalysts can be employed in various steps of the synthesis, including ring formation, amination, and stereoselective transformations. mdpi.comnih.gov

Energy Efficiency: Employing reaction conditions that are energy-efficient, such as microwave-assisted synthesis, can shorten reaction times and reduce energy consumption. nih.gov

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformations of 3 Amino 5,5 Dimethylpyrrolidin 2 One

Reactions Involving the 3-Amino Group

The primary amino group at the C3 position is a key handle for derivatization, behaving as a typical nucleophilic center. It readily participates in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of substituents.

The nucleophilic 3-amino group can be readily acylated by reacting with various acylating agents like acid chlorides or anhydrides. This reaction typically proceeds under standard conditions to form the corresponding N-acyl derivatives. The nature of the acylating reagent can influence the outcome, and in related thiourea (B124793) systems, the reaction can be tuned to produce either mono- or di-acylated products depending on the reagent's reactivity. nih.gov For instance, the reaction with a strong acylating agent in the presence of a base would be expected to yield the 3-acetamido-5,5-dimethylpyrrolidin-2-one.

While the exocyclic amine is generally more nucleophilic than the endocyclic lactam nitrogen, acylation can sometimes occur at the lactam nitrogen under specific conditions, particularly if the 3-amino group is protected. Studies on related pyrrolidin-2-ones have demonstrated the synthesis of 1-acyl-2-pyrrolidinone derivatives, highlighting the reactivity of the lactam nitrogen. researchgate.net

Table 1: Representative Acylation Reactions

| Acylating Agent | Product | Notes |

|---|---|---|

| Acetyl Chloride | 3-Acetamido-5,5-dimethylpyrrolidin-2-one | Standard acylation of the primary amine. |

The 3-amino group is susceptible to both alkylation and arylation, introducing alkyl or aryl moieties to the nitrogen atom.

Alkylation: Direct N-alkylation of aminopyrrolidinones can be challenging due to the potential for overalkylation. However, indirect methods such as reductive amination are effective. For example, the reaction of 3-aminopyrrolidin-2-ones with aldehydes (like benzaldehyde) forms an intermediate azomethine (Schiff base), which can be subsequently reduced with an agent like sodium borohydride (B1222165) to yield the N-substituted (e.g., N-benzyl) derivative. researchgate.net Catalytic methods using ruthenium or iron complexes have also been developed for the N-alkylation of primary amines with alcohols, representing a green and efficient alternative. nih.govrsc.org

Arylation: N-arylation can be achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can couple the amino group with aryl halides. A tandem N-arylation/carboamination sequence has been reported for related γ-amino alkenes, leading to the formation of N-aryl pyrrolidines. nih.gov Furthermore, a Smiles-Truce rearrangement offers a metal-free pathway to α-arylated pyrrolidinones, showcasing an alternative strategy for ring functionalization. nih.gov

Table 2: Examples of Alkylation and Arylation Reactions

| Reagents | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Benzaldehyde, then NaBH₄ | Reductive Amination | N-Benzyl-3-aminopyrrolidin-2-one | researchgate.net |

| Aryl Bromide, Pd Catalyst | Buchwald-Hartwig Amination | N-Aryl-3-aminopyrrolidin-2-one | nih.gov |

The treatment of the primary 3-amino group with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., acetic acid), generates an unstable diazonium salt intermediate. This intermediate readily eliminates molecular nitrogen (N₂) to form a carbocation at the C3 position. researchgate.net The resulting carbocation can then be trapped by nucleophiles present in the reaction medium or undergo elimination.

For instance, when the reaction is performed in acetic acid, the acetate (B1210297) ion can act as a nucleophile, leading to the formation of a 3-acetoxy derivative. Alternatively, the carbocation can be stabilized through the elimination of a proton from an adjacent carbon (C4), resulting in the formation of an unsaturated derivative, 5,5-dimethyl-1,5-dihydro-pyrrol-2-one. researchgate.net

Transformations of the Pyrrolidinone Lactam Ring

The pyrrolidinone ring itself is a robust heterocycle, but it can undergo specific transformations, including functionalization at various positions or, under more forcing conditions, ring-opening and rearrangement reactions.

The pyrrolidinone ring can be functionalized at positions other than the amino-bearing carbon. The unsaturated derivative formed from the diazotization reaction, 5,5-dimethyl-1,5-dihydro-pyrrol-2-one, is an excellent substrate for further modification. For example, it can readily participate in 1,3-dipolar cycloaddition reactions with dipoles like diazomethane (B1218177) or nitrile oxides, leading to the formation of novel spirocyclic heterocyclic systems. researchgate.net Additionally, methods for the direct arylation at the α-position of the lactam carbonyl have been developed via a Smiles-Truce cascade, providing access to densely functionalized pyrrolidinones. nih.gov

While the lactam amide bond is generally stable, it can be cleaved under hydrolytic conditions (either acidic or basic), leading to the ring-opening of the pyrrolidinone. This reaction yields the corresponding γ-amino acid derivative, in this case, 4-amino-4-methylpentanoic acid. The lactamization of γ-butyrolactone with amines to form N-substituted pyrrolidin-2-ones is a well-established reversible process.

Rearrangement reactions involving the pyrrolidine (B122466) skeleton are also known, though they often require specific substrates or conditions. Ring contraction of larger piperidine (B6355638) rings is a known synthetic route to pyrrolidin-2-ones. researchgate.netrsc.org Conversely, ring expansion of pyrroline (B1223166) derivatives, which can be accessed from pyrroles, to form tetrahydropyridines has been achieved through radical rearrangements, highlighting the potential for skeletal transformations of the five-membered ring. rsc.org

Reactivity at the Carbonyl Moiety (C-2)

The carbonyl group (C=O) at the C-2 position is a principal site for chemical transformations. As part of an amide system, this carbonyl is less electrophilic than that of ketones or aldehydes due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. allstudiesjournal.comyoutube.com Consequently, reactions at this site often require potent reagents or activating agents. researchgate.net Key transformations include thionation and complete reduction.

Thionation to Thiolactam

The conversion of the C-2 carbonyl group to a thiocarbonyl (C=S) group is a well-established transformation for lactams, yielding the corresponding thiolactam, 3-Amino-5,5-dimethylpyrrolidine-2-thione. This reaction is most effectively achieved using a thionating agent such as Lawesson's Reagent. organic-chemistry.orgnih.gov The reaction mechanism involves a cycloaddition of the reagent to the carbonyl group, forming a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org The driving force for the reaction is the subsequent cycloreversion that forms a highly stable phosphorus-oxygen double bond. nih.gov Reactions involving lactams are generally faster than those with esters, allowing for a degree of selectivity in multifunctional molecules. organic-chemistry.org

| Transformation | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Carbonyl to Thiocarbonyl | Lawesson's Reagent | 3-Amino-5,5-dimethylpyrrolidine-2-thione | Anhydrous solvent (e.g., Toluene, THF), elevated temperature. nih.gov |

Reduction to Cyclic Amine

The complete reduction of the lactam carbonyl group is another fundamental transformation, converting the cyclic amide into a cyclic amine. This process removes the carbonyl oxygen entirely, resulting in the formation of 3-Amino-5,5-dimethylpyrrolidine. Due to the low reactivity of the amide carbonyl, this reduction requires a powerful hydride-donating reagent, with Lithium Aluminium Hydride (LiAlH₄) being the most common choice. masterorganicchemistry.combyjus.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of an intermediate that is subsequently reduced to the amine. masterorganicchemistry.com This method is broadly applicable to primary, secondary, and cyclic amides. masterorganicchemistry.com Weaker reducing agents are typically insufficient to effect this transformation.

| Transformation | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Lactam to Cyclic Amine | Lithium Aluminium Hydride (LiAlH₄) | 3-Amino-5,5-dimethylpyrrolidine | Anhydrous aprotic solvent (e.g., Diethyl ether, THF), followed by aqueous workup. byjus.com |

Chemical Modifications of the 5,5-Dimethyl Group

The 5,5-dimethyl group consists of two methyl substituents attached to a quaternary carbon atom. These alkyl groups are composed of strong, non-polar carbon-hydrogen (C-H) and carbon-carbon (C-C) sigma bonds. As a result, the 5,5-dimethyl group is generally considered chemically inert and does not participate in the common transformations that affect the rest of the molecule under typical laboratory conditions.

The scientific literature does not provide significant examples of direct functionalization of the gem-dimethyl group on the 5,5-dimethylpyrrolidin-2-one (B1365610) scaffold. The activation of such unactivated C-H bonds is a known challenge in organic synthesis, often requiring harsh free-radical conditions or sophisticated transition-metal-catalyzed C-H activation methodologies that are highly specific to the substrate and directing group. nih.govacs.org While the presence of a gem-dimethyl group can influence the conformation of the ring and the outcome of other reactions—a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect—the group itself typically remains unchanged. uwindsor.carsc.org

Derivatives, Analogues, and Structure Reactivity Relationships Srr in Chemical Applications

Design and Synthesis of Novel 3-Amino-5,5-dimethylpyrrolidin-2-one Derivatives

The generation of derivatives from the this compound scaffold is achieved through targeted synthetic strategies that modify the core at its nitrogen or carbon atoms, or by constructing more complex fused systems.

Substitution at the lactam nitrogen (N-1 position) is a primary strategy for modifying the physicochemical properties of the pyrrolidinone core. A general and effective method for creating N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C), a process that dehydrates and cyclizes the intermediate hydroxy butyl amide. This fundamental approach can be adapted for the this compound scaffold, where a wide variety of amines can be employed to introduce diverse functional groups at the N-1 position.

Another powerful technique for N-substitution is the Mannich reaction, which involves the condensation of a substrate with formaldehyde (B43269) and a secondary amine. This one-pot, three-component reaction has been successfully used to synthesize N-substituted 3,4-pyrroledicarboximides, yielding the desired products in high yields under mild conditions. nih.gov This method could be applied to introduce aminomethyl groups and other functionalities onto the nitrogen of the pyrrolidinone ring.

Table 1: Synthetic Strategies for N-Substitution

| Method | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Condensation | Primary Amine, γ-Lactone Analogue | High Temperature (200-300°C) | N-Substituted Pyrrolidinone | |

| Mannich Reaction | Pyrrolidinone, Formaldehyde, Secondary Amine | Mild, One-pot | N-Aminomethylated Pyrrolidinone | nih.gov |

Modification of the carbon backbone of the pyrrolidinone ring allows for the creation of structurally complex analogues. Multi-component reactions are particularly effective for this purpose. For instance, a three-component condensation of aryl aldehydes, asparagine, and N-methylmaleimide can produce highly substituted pyrrolidines, demonstrating a method to introduce substituents at the α-position of the pyrrolidine (B122466) ring. nih.gov

Further functionalization can be achieved through reactions targeting specific positions. The synthesis of diversely substituted (pyrrolidin-2-yl)phosphonates showcases methods to modify the C3 and C4 positions. mdpi.com By reducing a (3,4-dihydro-2H-pyrrol-2-yl)phosphonate, 3-amido-substituted derivatives can be formed. mdpi.com Additionally, opening the imide functional group in related bicyclic systems can lead to diversely 3,4-substituted (pyrrolidin-2-yl)phosphonates. mdpi.com These strategies highlight the potential to transform the 3-amino group of the title compound into various amides or to introduce further substituents on the adjacent C4 carbon.

The pyrrolidinone scaffold can serve as a foundation for building fused bicyclic and polycyclic systems. The synthesis of pyrrolo[3,4-c]pyrrole (B14788784) structures is a prime example, achieved through multi-step condensation reactions. nih.gov Similarly, the synthesis of (1RS,3aSR,6aSR)-5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole-1-phosphonate illustrates the creation of a fused system from a highly functionalized pyrrolidine precursor. mdpi.com These methods demonstrate how the inherent reactivity of the pyrrolidinone core can be harnessed to construct more rigid and structurally complex molecules with potential applications in materials science and medicinal chemistry.

Chemical Space Exploration of this compound Scaffolds

Chemical space refers to the vast multidimensional realm of all possible molecules. Exploring this space using a specific scaffold, such as this compound, involves generating a library of derivatives with diverse structural and physicochemical properties. researchgate.netnih.gov The goal is to access novel regions of chemical space, which can lead to the discovery of molecules with unique functions. niper.gov.in

A key aspect of this exploration is achieving three-dimensional (3D) shape diversity, as many biological targets are complex 3D structures. nih.gov While many organic fragments are predominantly flat (1D or 2D), scaffolds like pyrrolidine are inherently three-dimensional due to their sp³-hybridized carbon atoms. nih.govresearchgate.net By systematically applying the N- and C-substitution strategies discussed previously, a library of this compound derivatives can be generated that populates a broad and diverse region of 3D chemical space. The shape of these molecules can be quantified using metrics like Principal Moments of Inertia (PMI), which helps in mapping and visualizing the occupied chemical space. nih.govresearchgate.net

Structure-Reactivity Relationships (SRR) in Synthetic Transformations

Structure-Reactivity Relationships (SRR) investigate how a molecule's structure influences its reactivity in chemical transformations. For the this compound scaffold, SRR studies would involve systematically altering the substituents and observing the impact on reaction outcomes.

For example, a study on pochonicine analogues revealed the critical importance of an N-acetylamino group for potent inhibition of β-N-acetylhexosaminidases, whereas the simple 1-amino analogues lost nearly all activity. nih.gov This demonstrates a clear SRR, where a small structural change dramatically alters biological function. In synthetic applications, the nature of the substituent at the 3-amino position (e.g., free amine vs. amide vs. sulfonamide) would significantly influence its nucleophilicity and, consequently, its reactivity in subsequent reactions. Similarly, the electronic nature of substituents on the N-1 position could modulate the reactivity of the lactam carbonyl group.

Another example involves the transformation of an α-iminophosphonate into an α-aminophosphonate, which is considered a phosphonic analogue of an α-amino acid. mdpi.com This transformation highlights how modifying a functional group influences the chemical character of the entire molecule, which is a central concept in SRR studies.

Comparative Analysis with Other Pyrrolidinone and Lactam Structures

The properties of this compound can be understood by comparing it to other related heterocyclic structures. The pyrrolidin-2-one ring is a five-membered lactam found in numerous natural and synthetic compounds with diverse pharmacological activities.

Table 2: Comparative Features of Pyrrolidinone and Related Lactam Structures

| Structure/Feature | This compound | Unsubstituted Pyrrolidin-2-one | β-Lactams (4-membered) | δ-Lactams (6-membered) | Reference |

|---|---|---|---|---|---|

| Ring Size | 5-membered | 5-membered | 4-membered | 6-membered | |

| Inherent Strain | Moderate | Moderate | High | Low | |

| Key Functional Groups | Lactam, Secondary Amine, Gem-Dimethyl | Lactam | Lactam | Lactam | |

| 3D Character | High (sp³ centers with gem-dimethyl lock) | Moderate (sp³ centers) | Planar (strained) | High (chair/boat conformations) | researchgate.net |

| Synthetic Utility | Versatile scaffold for diversification | Solvent, Precursor | Core of antibiotics | Precursors to alkaloids | |

| Analogue Potential | Bioisostere of α/β-amino acids | General chemical building block | Highly reactive synthons | Stable heterocyclic cores | mdpi.com |

Mechanistic Organic Chemistry Studies

Elucidation of Reaction Mechanisms in 3-Amino-5,5-dimethylpyrrolidin-2-one Synthesis

The synthesis of substituted pyrrolidin-2-ones can be achieved through various synthetic routes. One notable one-pot process has been described for the formation of chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones, which are structurally related to this compound. researchgate.netresearchgate.net This process involves the reduction of the ester moiety of N-protected α-amino esters using Diisobutylaluminium hydride (DIBAL-H), followed by a Horner-Wadsworth-Emmons olefination with the trimethyl ester phosphonoglycinate carbanion. researchgate.netresearchgate.net

The proposed mechanism for a similar synthesis suggests the initial formation of an aldehyde from the ester reduction. This aldehyde then undergoes olefination to yield a γ-amino-α,β-didehydroamino acid derivative. Subsequent intramolecular cyclization of this intermediate leads to the formation of the pyrrolin-2-one ring. The Z-enoate isomer formed during this reaction can be converted to the corresponding lactam under UV irradiation in the presence of butyllithium (B86547) (BuLi). researchgate.net

While this provides a plausible pathway, other methods for pyrrolidine (B122466) synthesis are also mechanistically insightful. For instance, intramolecular amination of organoboronates proceeds via a 1,2-metalate shift of an aminoboron "ate" complex to form the pyrrolidine ring. organic-chemistry.org Another approach involves the acid-promoted cyclization of N-carbamate-protected amino alcohols, where the hydroxyl group is activated by an orthoester. organic-chemistry.org

A general representation of the Horner-Wadsworth-Emmons approach to a related pyrrolin-2-one is outlined below:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | N-Boc-α-amino ester | DIBAL-H | N-Boc-α-amino aldehyde |

| 2 | N-Boc-α-amino aldehyde, Trimethyl phosphonoglycinate | Base | γ-amino-α,β-didehydroamino acid derivative |

| 3 | γ-amino-α,β-didehydroamino acid derivative | UV irradiation, BuLi | 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-one |

This table illustrates a generalized pathway to a related class of compounds as detailed mechanistic studies for this compound specifically are not extensively documented in the provided results.

Mechanistic Investigations of Functional Group Transformations

The functional groups of this compound, namely the amino group and the lactam ring, are susceptible to various transformations. Mechanistic studies of these reactions are key to controlling the outcome and synthesizing new derivatives.

One significant transformation is the reaction of the amino group. For instance, 3-aminopyrrolidin-2-ones can react with aldehydes, such as benzaldehyde, in the presence of a dehydrating agent like anhydrous magnesium sulfate, to form azomethines (Schiff bases). acs.org This reaction proceeds through a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. These azomethines can be subsequently reduced to the corresponding N-substituted 3-aminopyrrolidin-2-ones using a reducing agent like sodium borohydride (B1222165) in methanol, leaving other functional groups intact. acs.org

Another important reaction is the diazotization of the amino group. Treatment of aminopyrrolidinones with sodium nitrite (B80452) in acetic acid leads to the formation of a diazonium salt intermediate. acs.org This intermediate is unstable and eliminates molecular nitrogen to generate a carbocation. The carbocation can then be stabilized by either reacting with a nucleophile present in the medium (like acetate (B1210297) from acetic acid to form an acetoxy derivative) or through elimination of a proton to form an unsaturated derivative. acs.org

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging but provide definitive evidence for a proposed mechanism. For the synthesis of related pyrrolin-2-ones, a putative γ-amino-α,β-didehydroamino acid derivative has been suggested as a key intermediate. researchgate.netresearchgate.net In the diazotization of aminopyrrolidinones, the formation of an intermediate carbocation is inferred from the observed products (acetoxy or unsaturated derivatives). acs.org

In the context of catalyzed reactions, such as the copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis, the isolation of relevant metal-ligand complexes can shed light on the catalytic cycle. For example, a fluorinated copper(II) complex has been isolated and structurally characterized in a study of a similar transformation, providing insight into the mechanistic pathway. acs.org However, kinetic studies indicated that this isolated complex was not a direct intermediate in the main catalytic cycle. acs.org

The identification of these transient species often relies on a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) under specific reaction conditions and computational studies (like Density Functional Theory, DFT) to model the energy profiles of possible reaction pathways and the structures of intermediates and transition states.

Role of Catalysts and Ligands in Mediating Chemical Reactions

Catalysts and their associated ligands play a pivotal role in many synthetic routes to pyrrolidines, often enhancing reaction rates, yields, and stereoselectivity. A variety of metal-based catalysts have been employed for these transformations.

Copper Catalysis: Copper complexes are widely used for intramolecular C-H amination reactions to form pyrrolidines. acs.org For instance, complexes of the type [TpxCuL] (where Tpx is a tris(pyrazolyl)borate ligand) have been shown to be effective precatalysts for the cyclization of N-fluoride amides. acs.org The proposed catalytic cycle involves a Cu(I)/Cu(II) pathway. acs.org The nature of the ligand, such as the tris(pyrazolyl)borate ligand, can significantly influence the reaction's outcome. acs.org

Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions and C-H activation strategies. nih.gov For example, Pd(OAc)₂ in combination with ligands like Xantphos can be used for coupling reactions to introduce aryl groups onto the pyrrolidine scaffold. nih.gov Palladium catalysis is also crucial in intramolecular Heck reactions, which can be used to construct fused ring systems containing a pyrrolidine moiety. nih.gov

Other Metal Catalysts:

Rhodium(I) complexes have been used for the arylation of pyrrolidine precursors. nih.gov

Silver(I) complexes, particularly with chiral ligands, have been shown to catalyze asymmetric [3+2] cycloaddition reactions of azomethine ylides to produce highly functionalized pyrrolidines with excellent enantioselectivity. organic-chemistry.org The ligand design is crucial for stereochemical control, sometimes through hydrogen bonding interactions with the reactants. organic-chemistry.org

Iron(III) complexes have been demonstrated to catalyze both intermolecular and intramolecular sp³ C-H amination reactions. organic-chemistry.org

The choice of ligand is often as critical as the choice of metal. Ligands can modulate the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Chiral ligands are particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically pure pyrrolidine derivatives.

Overview of Catalysts and Ligands in Pyrrolidine Synthesis

| Catalyst/Precatalyst | Ligand(s) | Reaction Type |

| [TpiPr2Cu(NCMe)] | hydrotris(3,5-diisopropyl-1-pyrazolyl)borate | Intramolecular C-H Amination |

| Pd(OAc)₂ | Xantphos | Suzuki Cross-Coupling, Oxidative Carbonylation |

| Rh(I) complexes | - | Arylation |

| AgOAc / Silver(I) complexes | ThioClickFerrophos, AmidPhos | Asymmetric [3+2] Cycloaddition |

| [FeIII(TF₄DMAP)Cl] | TF₄DMAP | sp³ C-H Amination |

Biochemical Transformations and Pathways Involving Analogues of 3 Amino 5,5 Dimethylpyrrolidin 2 One

Comparative Analysis with 3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one (AHDP) in Biochemical Contexts

A direct comparative biochemical analysis between 3-Amino-5,5-dimethylpyrrolidin-2-one and its analogue, 3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one (AHDP), is not extensively documented in publicly available scientific literature. However, a structural comparison allows for inferences regarding their potential biochemical behavior.

Both molecules share a core 3-aminopyrrolidin-2-one (B1279418) structure. The key difference is the substitution at the C5 position. This compound possesses two methyl groups at C5, rendering it a relatively small, compact molecule. In contrast, AHDP features a bulky 4-hydroxyphenyl)methyl (a benzyl (B1604629) group with a hydroxyl substituent) and two methyl groups at C4.

This structural divergence suggests different interactions within an enzyme's active site. The gem-dimethyl group at C5 in this compound could influence its binding orientation and metabolic stability. For AHDP, the large, hydrophobic benzyl group, along with the hydrogen-bonding potential of the phenolic hydroxyl group, would likely dominate its binding characteristics, potentially targeting different or larger enzymatic pockets compared to its smaller analogue. These features on AHDP could allow for more specific and potent interactions with enzymes that have corresponding hydrophobic and hydrogen-bonding pockets.

Enzymatic Cleavage and Formation Reactions of Pyrrolidinone-Containing Peptides

The pyrrolidinone ring, specifically in the form of a pyroglutamyl (pGlu) residue at the N-terminus of peptides, is subject to specific enzymatic cleavage. This reaction is catalyzed by a class of enzymes known as pyrrolidonyl peptidases or pyroglutamyl peptidases (PGP). ebi.ac.ukresearchgate.netmicrobiologyinfo.com These enzymes are aminopeptidases that selectively remove the N-terminal pyroglutamyl residue from polypeptides. researchgate.netacs.org

The reaction involves the hydrolytic cleavage of the peptide bond between the pyroglutamyl moiety and the adjacent amino acid residue. researchgate.net This process is crucial in the metabolism of several biologically active peptides and hormones, such as Thyrotropin-Releasing Hormone (TRH), where the removal of the pGlu residue leads to inactivation. researchgate.net The enzyme responsible, L-pyrrolidonyl arylamidase, hydrolyzes the L-pyrrolidonyl-β-naphthylamide substrate to yield β-naphthylamine, a reaction often used in diagnostic tests. microbiologyinfo.comwikipedia.org

The formation of the pyrrolidinone ring can occur spontaneously from N-terminal glutamine or glutamate (B1630785) residues in peptides and proteins through an intramolecular cyclization reaction, releasing a molecule of ammonia (B1221849) or water, respectively. This non-enzymatic modification can alter the protein's function and stability. However, enzymatic pathways for the formation of pyrrolidone from precursors like L-glutamate also exist, involving multi-enzyme cascades.

Studies on Enzyme Specificity and Kinetic Parameters

The specificity of enzymes that interact with pyrrolidinone-containing compounds is a critical area of study. Pyrrolidonyl peptidases exhibit a high degree of specificity for the N-terminal pyroglutamyl residue. ebi.ac.ukresearchgate.net Their activity is significantly influenced by the nature of the amino acid adjacent to the pGlu moiety. nih.gov For instance, studies on model peptides have shown that a bulky and sterically hindered side chain on the neighboring amino acid can retard the cleavage reaction. nih.gov

While general principles of enzyme kinetics apply, specific kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for enzymes acting on this compound or its close analogues are not widely reported in the literature. However, studies on related pyrrolidinone derivatives as enzyme inhibitors provide insight into their binding affinities. The determination of these kinetic parameters is fundamental to understanding the efficiency and mechanism of the enzymatic transformations. The PYR (L-pyrrolidonyl-β-naphthylamide) test, for example, is a qualitative assay based on the hydrolytic activity of pyrrolidonyl aminopeptidase, demonstrating the practical application of this enzyme's specificity. microbiologyinfo.comnih.gov

Investigation of Modulatory Effects on Enzyme Activity

Analogues of this compound have been extensively investigated as modulators of enzyme activity, most notably as enzyme inhibitors. The pyrrolidine (B122466) scaffold is a versatile starting point for the design of inhibitors for a wide range of enzymes due to its conformational rigidity and ability to present substituents in a well-defined spatial orientation.

Research has shown that pyrrolidine derivatives can act as potent inhibitors of enzymes such as α-amylase, α-glucosidase, and angiotensin-converting enzyme (ACE). nih.govpharmablock.com For example, certain pyrrolidine derivatives have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, which are key enzymes in carbohydrate metabolism. nih.gov The inhibitory potency, often quantified by the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific substitutions on the pyrrolidinone ring. nih.govpharmablock.comnih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of these substituents are crucial for potent and selective inhibition. nih.govnih.gov

Below is a table summarizing the inhibitory activities of various pyrrolidinone and pyrrolidine analogues against different enzymes.

| Compound/Analogue Class | Target Enzyme | Reported IC₅₀ Value |

|---|---|---|

| Pyrrolidine derivatives (e.g., 4-methoxy analogue) | α-Amylase | 26.24 µg/mL |

| Pyrrolidine derivatives (e.g., 4-methoxy analogue) | α-Glucosidase | 18.04 µg/mL nih.gov |

| Pyrrolidine-2,3-dione analogue | P. aeruginosa PBP3 | 4 µM nih.gov |

| Succinoyl-L-proline (a pyrrolidine derivative) | Angiotensin-Converting Enzyme (ACE) | 330 nM pharmablock.com |

| Pyrrolidine-2,5-dione derivative (Compound 13e) | Cyclooxygenase-2 (COX-2) | 0.98 µM ebi.ac.uk |

Advanced Characterization and Structural Elucidation Techniques

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for mapping the carbon-hydrogen framework of a molecule. For the hydrochloride salt of 3-Amino-5,5-dimethylpyrrolidin-2-one, ¹H NMR data has been reported, providing precise chemical shifts and coupling constants for the hydrogen atoms in the structure.

Detailed ¹H NMR data has been documented in patent literature for this compound hydrochloride. google.com One report specifies the following spectral details in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 1.20 | Singlet (s) | N/A | 3H, -CH₃ |

| 1.24 | Singlet (s) | N/A | 3H, -CH₃ |

| 1.87 | Doublet of doublets (dd) | 12, 9 | 1H, -CH₂- |

An alternative preparation method in the same document provides a slightly different but consistent set of data, also in DMSO-d₆: google.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 1.21 | Singlet (s) | N/A | 3H, -CH₃ |

| 1.25 | Singlet (s) | N/A | 3H, -CH₃ |

| 1.81 | Doublet of doublets (dd) | 11, 12 | 1H, -CH₂- (one proton) |

| 2.26-2.35 | Multiplet (m) | N/A | 1H, -CH₂- (other proton) |

| 4.06 | Broad singlet (br s) | N/A | 1H, -CH(NH₂) |

| 8.43 | Broad singlet (br s) | N/A | 4H, -NH and -NH₃⁺ |

Based on the conducted searches, experimental ¹³C NMR and 2D NMR data for this compound are not available in the public domain.

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for this compound would include the amide C=O stretch, N-H stretching and bending vibrations from both the amine and amide groups, and C-H stretching from the alkyl portions.

However, specific experimental IR spectra or a list of characteristic absorption bands for this compound have not been found in the reviewed scientific literature and patent documents.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) data has been reported. google.com The analysis, using electrospray ionization (ESI), confirmed the presence of the protonated molecule.

| Technique | Ionization Mode | Observed Ion [M+H]⁺ | Inferred Molecular Weight |

|---|---|---|---|

| LC-MS | Electrospray (LC-ES) | 129 | 128 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the compound's structure, including bond lengths, bond angles, and stereochemistry.

A review of the available scientific literature and patent documents, including searches of structural databases, indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, no crystallographic data is available.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This is crucial for confirming the empirical formula and assessing the purity of a synthesized sample. wikipedia.org The results are typically compared against the calculated theoretical values, with an agreement within ±0.4% often considered acceptable for confirming purity. nih.gov

The theoretical elemental composition for this compound (C₆H₁₂N₂O) can be calculated as follows: man.ac.ukillinois.edu

| Element | Calculated (% by Mass) | Experimental (% by Mass) |

|---|---|---|

| Carbon (C) | 56.23 | Not Available |

| Hydrogen (H) | 9.44 | Not Available |

| Nitrogen (N) | 21.86 | Not Available |

| Oxygen (O) | 12.48 | Not Available |

Experimental elemental analysis data for this compound was not found in the searched public records.

Theoretical and Computational Chemistry of 3 Amino 5,5 Dimethylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide a detailed picture of the molecule at the electronic level.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Amino-5,5-dimethylpyrrolidin-2-one, this involves identifying the most stable conformation by considering the puckering of the five-membered pyrrolidinone ring and the orientation of the amino and dimethyl groups.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the nitrogen atom within the lactam ring. The LUMO would likely be distributed over the carbonyl group (C=O), which acts as the primary electron-accepting site. DFT calculations, for instance using the B3LYP functional with a 6-311G++(d,p) basis set, can precisely determine the energies of these orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrrolidinone Derivative (Note: This data is representative of the type of results obtained from quantum chemical calculations for related heterocyclic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the structural characterization of a compound. Methods like DFT can be used to calculate vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with experimental data, chemists can confirm the molecular structure and assign specific vibrational modes to different functional groups.

For this compound, key predicted vibrations would include the C=O stretching of the lactam, N-H stretching and bending of the amino group, C-N stretching, and the various C-H vibrations of the methyl and methylene (B1212753) groups. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted and used in conjunction with experimental NMR data to provide a comprehensive structural assignment.

Global chemical reactivity parameters are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors, based on conceptual DFT, help in understanding the relationship between electronic structure and chemical behavior. researchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. (μ = (E_HOMO + E_LUMO) / 2)

Chemical Hardness (η): Represents the resistance to change in electron distribution. (η = (E_LUMO - E_HOMO) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes. (S = 1 / 2η)

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. (χ = -μ)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. (ω = μ² / 2η)

A higher chemical hardness and lower softness generally imply greater stability. researchgate.net The electrophilicity index helps to classify molecules as strong or marginal electrophiles.

Table 2: Representative Global Chemical Reactivity Parameters (Note: These values are illustrative, based on typical calculations for similar organic molecules.)

| Parameter | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.189 |

| Electrophilicity Index (ω) | 2.79 |

Molecular Dynamics Simulations to Understand Dynamic Behavior

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent (e.g., water) and simulate its behavior over nanoseconds. This would allow for the observation of:

Conformational Flexibility: How the pyrrolidinone ring puckers and how the amino group rotates in a solution environment.

Solvation Effects: The formation and dynamics of hydrogen bonds between the molecule's amino and carbonyl groups and the surrounding water molecules.

Stability of Intramolecular Interactions: Assessing the stability of any potential intramolecular hydrogen bonds in the presence of a solvent.

MD simulations provide insight into how the molecule behaves in a more realistic, dynamic environment, which is crucial for understanding its interactions in biological or chemical systems. researchgate.net

Molecular Docking and Binding Affinity Prediction in Chemical Systems and Relevant Biochemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery and for understanding biochemical interactions. nih.gov The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. nih.gov

In a hypothetical scenario where this compound is investigated as an inhibitor for a specific enzyme, molecular docking would be used to predict its binding mode. The docking algorithm would place the molecule into the enzyme's active site and evaluate the interactions. Key interactions for this molecule would likely include:

Hydrogen Bonding: The amino group (as a donor) and the carbonyl oxygen (as an acceptor) are prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as aspartate, glutamate (B1630785), or serine. nih.gov

Hydrophobic Interactions: The gem-dimethyl groups and the aliphatic backbone of the ring can form favorable van der Waals and hydrophobic interactions with nonpolar residues like leucine, valine, or isoleucine. nih.gov

The output of a docking study includes a "docking score," which is an estimate of the binding free energy, and a predicted binding pose. researchgate.net A lower (more negative) docking score generally indicates a more favorable binding affinity. researchgate.net These predictions can then guide the synthesis of more potent analogs or be validated through experimental assays. arxiv.org

Table 3: Illustrative Molecular Docking Results for a Pyrrolidinone-based Ligand (Note: This table represents typical output from a molecular docking study against an enzyme active site.)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Pyrrolidinone Derivative | -7.5 | Asp49, Ser127 | Hydrogen Bond |

| Tyr130, Phe44 | π-π / Hydrophobic | ||

| Arg52 | π-Cation |

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. tandfonline.com These models are built on the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its interactions with biological targets or its behavior in chemical reactions. For this compound, while specific QSAR/QSRR studies are not extensively documented in publicly available literature, the methodologies can be inferred from research on structurally related pyrrolidine (B122466) and lactam derivatives.

The development of a QSAR or QSRR model for this compound would involve a systematic process. Initially, a dataset of structurally similar compounds with known biological activities (for QSAR) or reactivity data (for QSRR) would be compiled. Subsequently, a wide range of molecular descriptors for each compound, including this compound, would be calculated using computational chemistry software. researchgate.netprotoqsar.com These descriptors numerically represent various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. protoqsar.comnih.gov

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are then employed to establish a mathematical relationship between the calculated descriptors and the observed activity or reactivity. nih.govnih.gov The resulting equation or model can then be used to predict the activity or reactivity of new, untested compounds, including novel derivatives of this compound.

Detailed Research Findings from Analogous Systems

While direct research on this compound is limited, studies on analogous structures provide valuable insights into the descriptors and methodologies that would be relevant.

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity revealed a statistically significant model. nih.gov The final model incorporated three main descriptors: the topological charge index (JGI4), the ratio of the principal moments of inertia (PCR), and a hydrophobicity index (Hy). nih.gov The high correlation coefficient (R = 0.95) indicated that these descriptors could explain up to 91% of the variance in the observed antiarrhythmic activity. nih.gov The model underwent rigorous validation, including leave-one-out (LOO) and leave-many-out (LMO) cross-validation, an external test set, and Y-scrambling tests to ensure its robustness and predictive power. nih.gov

In another relevant area, QSRR models have been developed for β-lactam antibiotics to predict their chromatographic retention behavior. nih.gov These models are crucial for developing analytical methods. One such study utilized forward selection and a firefly algorithm for descriptor selection coupled with multiple linear regression. nih.gov The resulting models demonstrated high performance in both internal and external validation, indicating their reliability. nih.gov

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to various pyrrolidine derivatives. tandfonline.comnih.gov These methods provide a three-dimensional map of the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecule, highlighting regions where modifications are likely to enhance or diminish activity. nih.gov For instance, a 3D-QSAR study on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors yielded robust CoMFA and CoMSIA models with high correlation coefficients (r²) of 0.952 and 0.958, respectively. nih.gov These models provided a visual representation of the key interaction fields, guiding the design of more potent inhibitors. nih.gov

The table below illustrates the types of molecular descriptors that would be critical in developing a QSAR/QSRR model for this compound, based on findings from related compound classes.

| Descriptor Class | Specific Descriptor Example | Potential Relevance for this compound |

| Topological | Topological Charge Index (e.g., JGI4) | Describes the charge distribution and electronic environment within the molecule, influencing interactions with polar receptors or reagents. nih.gov |

| Geometrical | Principal Moments of Inertia Ratio (PCR) | Relates to the overall shape and symmetry of the molecule, which is crucial for fitting into a binding site. nih.gov |

| Physicochemical | Hydrophobicity Index (Hy) | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets of proteins. nih.gov |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons, relevant for reactivity and certain biological interactions. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Represents the molecule's ability to accept electrons, important for understanding reactivity and potential metabolic pathways. |

| Steric | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability, which can influence binding affinity. |

| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA) | Provides a 3D map of where bulky groups or specific charge distributions are favorable or unfavorable for activity. tandfonline.comnih.gov |

The development of robust QSAR/QSRR models for this compound and its derivatives would be a valuable tool in medicinal chemistry and materials science. By predicting the biological activity or reactivity of novel compounds, these models can help prioritize synthetic efforts, reduce the need for extensive experimental screening, and accelerate the discovery of new lead compounds with desired properties.

Emerging Research Directions and Future Perspectives for 3 Amino 5,5 Dimethylpyrrolidin 2 One

Development of Novel and Efficient Synthetic Methodologies

The synthesis of substituted γ-lactams is a well-established field, with numerous methods available. wikipedia.org However, the efficient and stereocontrolled synthesis of 3-Amino-5,5-dimethylpyrrolidin-2-one presents unique challenges and opportunities for methodological innovation.

Established general methods for lactam synthesis include the Beckmann rearrangement of oximes and the Schmidt reaction of cyclic ketones with hydrazoic acid. wikipedia.org While these are fundamental reactions, their application to the synthesis of highly functionalized lactams like the title compound can be limited by substrate availability and reaction conditions. A more tailored approach often involves the cyclization of γ-amino acid precursors. wikipedia.org

Recent advances in organic synthesis offer several promising avenues for the efficient preparation of this compound. One such approach is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials. An MCR involving an amine, an aldehyde, and a derivative of acetylenedicarboxylate (B1228247) could potentially be adapted to synthesize substituted 3-pyrrolin-2-ones, which could then be selectively reduced to the desired saturated lactam. rsc.orgnih.gov

Another area of intense research is asymmetric catalysis , which would be crucial for accessing enantiomerically pure forms of this compound. Organocatalytic methods, in particular, have emerged as powerful tools for the enantioselective synthesis of heterocyclic compounds. nih.govnih.gov For instance, an asymmetric Michael addition of a nitrogen-containing nucleophile to an appropriately substituted α,β-unsaturated ester, followed by cyclization, could provide a stereocontrolled route to the target molecule. acs.org Furthermore, palladium-catalyzed cascade reactions have been successfully employed for the asymmetric synthesis of γ-lactams bearing α,β-contiguous stereocenters. acs.org

The development of novel synthetic routes could also focus on the late-stage functionalization of a pre-existing 5,5-dimethylpyrrolidin-2-one (B1365610) scaffold. This could involve the development of selective C-H activation/amination protocols at the C3 position, a challenging but highly desirable transformation.

| Potential Synthetic Strategy | Description | Key Advantages | Potential Challenges |

| Asymmetric Multicomponent Reaction | A one-pot reaction involving a chiral catalyst to assemble the pyrrolidinone core from simple precursors. | High atom economy, operational simplicity, rapid access to molecular diversity. | Optimization of reaction conditions for high diastereo- and enantioselectivity. |

| Organocatalytic Michael Addition/Cyclization | Enantioselective addition of a nitrogen nucleophile to a γ,γ-dimethyl-α,β-unsaturated ester followed by intramolecular amidation. | High enantioselectivity, mild reaction conditions, metal-free. | Synthesis of the specific unsaturated ester precursor. |

| Late-Stage C-H Amination | Direct introduction of an amino group at the C3 position of 5,5-dimethylpyrrolidin-2-one using a transition-metal catalyst. | Step-economic, allows for derivatization of a common intermediate. | Regioselectivity and stereoselectivity of the C-H activation step. |

| Cyclization of Chiral γ-Amino Acid Precursors | Synthesis and subsequent cyclization of a protected γ-amino acid with the desired stereochemistry. | Well-established and reliable approach. | Can involve multiple synthetic steps to prepare the precursor. |

Exploration of Unprecedented Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive lactam moiety, opens the door to a wide array of chemical transformations. While the individual reactivity of amines and lactams is well-documented, the interplay between these two functional groups within this specific scaffold could lead to unprecedented chemical behavior.

The primary amino group at the C3 position can serve as a handle for a variety of derivatization reactions . These include acylation, alkylation, sulfonylation, and arylation to generate a library of N-functionalized derivatives with diverse properties. Furthermore, the amino group can participate in the formation of imines, enamines, and other nitrogen-containing functional groups, which can then undergo further transformations.

The lactam ring itself is susceptible to both nucleophilic and electrophilic attack. The carbonyl group can be reduced to the corresponding amine, or it can react with organometallic reagents to afford α-hydroxy amines. The nitrogen atom of the lactam can be functionalized, for example, through N-arylation reactions catalyzed by copper complexes. organic-chemistry.org

Of particular interest is the exploration of diastereoselective reactions where the existing stereocenter at C3 directs the stereochemical outcome of subsequent transformations. For example, the reaction of the amino group with a chiral electrophile could proceed with high diastereoselectivity, allowing for the synthesis of complex molecules with multiple stereocenters. The gem-dimethyl group at the C5 position can also exert a significant steric influence on the reactivity and selectivity of these transformations.

Researchers are exploring the functionalization of the pyrrolidinone ring at various positions. For instance, functionalization at the C4 position of similar γ-lactam systems has been achieved through enamine-type reactivity, while functionalization at the C5 position can occur via vinylogous aldol (B89426) reactions. mdpi.com The application of these methods to this compound could lead to novel and complex molecular architectures.

Applications in Specialty Chemical Synthesis as a Building Block

The unique structural features of this compound make it a highly valuable chiral building block for the synthesis of more complex and high-value specialty chemicals, particularly in the area of medicinal chemistry. The pyrrolidine (B122466) scaffold is a common motif in many FDA-approved drugs. nih.gov

The presence of a primary amino group allows for its incorporation into peptide and peptidomimetic structures. The constrained conformation of the pyrrolidinone ring can be used to induce specific secondary structures in peptides, which can be beneficial for their biological activity.

Furthermore, the amino and lactam functionalities can be used as anchor points for the construction of more elaborate molecular frameworks. For example, the amino group could be used in cyclization reactions to form bicyclic or spirocyclic systems. The lactam itself can be a precursor to other heterocyclic systems through ring-opening and ring-transformation reactions.

The development of efficient synthetic routes to both enantiomers of this compound would be of significant interest to the pharmaceutical industry, as it would allow for the exploration of stereochemistry-activity relationships in drug candidates.

| Potential Target Molecule Class | Synthetic Utility of this compound | Example of Related Structures |

| Peptidomimetics | Incorporation as a constrained amino acid surrogate to control peptide conformation. | Lactam-bridged peptides |

| Spirocyclic Compounds | Use of the amino and lactam functionalities as handles for spiro-annulation reactions. | Spiro-pyrrolidinyl-oxindoles |

| Fused Heterocycles | Cyclization reactions involving the amino group and further functionalization of the lactam ring. | Pyrrolo[1,2-a]pyrazines |

| Chiral Ligands | Derivatization of the amino group to create ligands for asymmetric catalysis. | Pyrrolidine-based phosphine (B1218219) ligands |

Integration in Advanced Materials Science and Catalysis

The application of this compound is not limited to specialty chemical synthesis. Its unique structural features also make it an interesting candidate for integration into advanced materials and catalytic systems.

In the field of materials science , the gem-dimethyl group is known to influence the properties of polymers. The Thorpe-Ingold effect, which describes the acceleration of cyclization reactions due to gem-disubstitution, can also impact polymerization and depolymerization processes. The incorporation of the 5,5-dimethylpyrrolidin-2-one unit into polymer backbones could lead to materials with enhanced thermal stability, controlled degradability, and specific mechanical properties. pku.edu.cnresearchgate.net The presence of the amino group provides a site for further functionalization or for initiating polymerization reactions. For example, it could be used to synthesize novel polyamides or polyureas with well-defined stereochemistry.

In the realm of catalysis , chiral pyrrolidine derivatives have been extensively used as organocatalysts for a variety of asymmetric transformations. nih.govnih.gov The amino group of this compound, or a derivative thereof, could act as a Brønsted base or as part of a more complex catalytic system. The rigid pyrrolidinone scaffold and the defined stereochemistry at C3 could provide the necessary chiral environment for enantioselective catalysis.

Q & A

Q. How can computational modeling aid in predicting the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.